molecular formula C27H39Cl2N9O7S3 B8071401 Cefotiam hexetil hydrochloride CAS No. 95840-69-0

Cefotiam hexetil hydrochloride

Cat. No.: B8071401
CAS No.: 95840-69-0
M. Wt: 768.8 g/mol
InChI Key: FFSANQNELHESQJ-LWBICVDYSA-N
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Description

Cefotiam hexetil hydrochloride is a prodrug form of the cephalosporin antibiotic cefotiam. It is a second-generation cephalosporin with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. As a beta-lactam antibiotic, its bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins .

Preparation Methods

The preparation of cefotiam hexetil hydrochloride involves several steps:

This method is advantageous for industrial production due to its simplicity and high yield, with the final product having high purity and low impurity levels .

Chemical Reactions Analysis

Cefotiam hexetil hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

Cefotiam hexetil hydrochloride exerts its effects by inhibiting the final cross-linking stage of peptidoglycan production, thus inhibiting bacterial cell wall synthesis. This inhibition occurs through its affinity for penicillin-binding proteins, which are essential for bacterial cell wall integrity . The compound is effective against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic .

Comparison with Similar Compounds

Cefotiam hexetil hydrochloride is compared with other cephalosporin antibiotics such as:

This compound is unique due to its prodrug nature, which allows for oral administration and rapid hydrolysis to the active form, cefotiam .

Biological Activity

Cefotiam hexetil hydrochloride is a semi-synthetic, beta-lactam cephalosporin antibiotic recognized for its broad-spectrum antibacterial activity. This compound is primarily used in treating various bacterial infections and has been studied for its biological mechanisms and therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is derived from cephalosporin and exhibits a unique structure that contributes to its antibacterial efficacy.
  • CAS Number : 95789-30-3
  • Molecular Formula : C₁₆H₁₈ClN₃O₅S

This compound exerts its antibacterial effects through several mechanisms:

  • Inhibition of Cell Wall Synthesis : As a beta-lactam antibiotic, cefotiam interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls. This leads to cell lysis and death in susceptible bacteria.
  • Broad-Spectrum Activity : It is effective against a variety of gram-positive and gram-negative bacteria, including strains resistant to other antibiotics.
  • Beta-Lactamase Resistance : Cefotiam has been shown to have stability against certain beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics .

Antimicrobial Efficacy

This compound demonstrates significant antimicrobial activity against various pathogens:

Pathogen TypeEfficacy
Gram-positive BacteriaEffective against Streptococcus pneumoniae, Staphylococcus aureus
Gram-negative BacteriaEffective against Escherichia coli, Klebsiella pneumoniae
Anaerobic BacteriaActive against Bacteroides fragilis

Pharmacokinetics

  • Absorption : Cefotiam is well absorbed when administered orally as hexetil salt.
  • Distribution : The drug achieves therapeutic concentrations in tissues and fluids.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly via urine.

Case Studies

  • Clinical Efficacy in Respiratory Infections :
    A study reported that this compound was effective in treating patients with community-acquired pneumonia caused by resistant strains of Streptococcus pneumoniae. The study highlighted a significant reduction in symptoms and bacterial load after treatment .
  • Surgical Prophylaxis :
    In a randomized controlled trial involving surgical patients, cefotiam was used as prophylaxis against postoperative infections. Results indicated a lower incidence of surgical site infections compared to control groups receiving other antibiotics .
  • Treatment of Urinary Tract Infections (UTIs) :
    A cohort study evaluated the use of cefotiam in patients with complicated UTIs. The findings showed high clinical cure rates and microbiological eradication among treated patients, suggesting its effectiveness in this indication .

Research Findings on Impurities

Recent studies have identified various impurities in cefotiam preparations, which can affect both efficacy and safety:

  • Isomeric Impurities : Two isomeric impurities were characterized using HPLC-MS techniques. These impurities were found not to exhibit embryotoxicity, providing reassurance regarding their safety profile during drug production .
  • Stability Studies : Stability testing indicated that certain impurities increased under high-temperature conditions, emphasizing the need for careful storage and handling of cefotiam formulations .

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N9O7S3.2ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);2*1H/t15?,20-,23-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSANQNELHESQJ-LWBICVDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39Cl2N9O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95789-30-3
Record name Cefotiam hexetil hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095789303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-,1-(((cyclohexyloxy) carbonyl)oxy)ethyl ester, dihydrochloride, (6R-(6-alpha,7-beta))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOTIAM HEXETIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1X7E8CLE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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